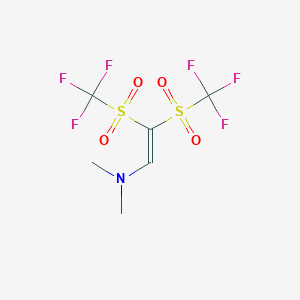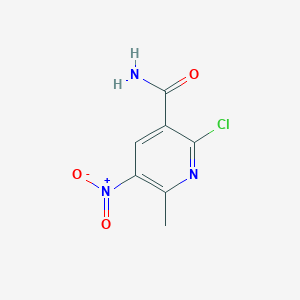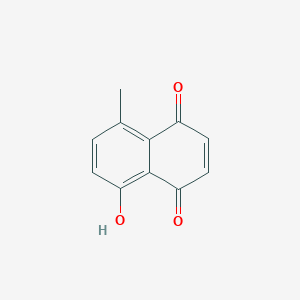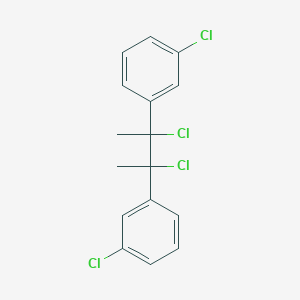
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) is an organic compound characterized by the presence of two chlorobenzene rings connected via a 2,3-dichlorobutane bridge. This compound is notable for its unique structural features, which include multiple chiral centers and potential for various stereoisomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with 3-chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobutane: Shares the same dichlorobutane backbone but lacks the chlorobenzene rings.
3-Chlorobenzene: Contains the chlorobenzene moiety but without the dichlorobutane bridge.
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) is unique due to its combination of structural features, which include multiple chiral centers and the potential for various stereoisomers
Propriétés
Numéro CAS |
61185-60-2 |
|---|---|
Formule moléculaire |
C16H14Cl4 |
Poids moléculaire |
348.1 g/mol |
Nom IUPAC |
1-chloro-3-[2,3-dichloro-3-(3-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H14Cl4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10H,1-2H3 |
Clé InChI |
BRPHGDTYVIOJAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)(C(C)(C2=CC(=CC=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



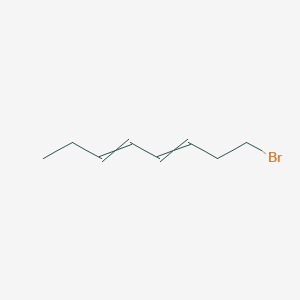
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

